
rec IGF-II (1-67) (human)
Overview
Description
rec IGF-II (1-67) (human) is a recombinant peptide comprising residues 1–67 of human insulin-like growth factor II (IGF-II). It is chemically synthesized with the molecular formula C₃₀₄H₄₇₆N₈₈O₉₄S₆ and a precise molecular weight of 7055.35 Da . Key physicochemical properties include an isoelectric point (pI) of 11.09, a net charge of +9.79 at pH 7.0, and moderate hydrophilicity (average hydrophilicity: 0.029) . This peptide is primarily used in research to study IGF-II’s role in fetal development, metabolic regulation, and pathologies such as diabetes, liver injury, and cancer .
IGF-II shares structural homology with IGF-I and insulin but exhibits distinct receptor binding and downstream signaling profiles. Unlike IGF-I, IGF-II binds preferentially to the type-II IGF receptor (IGF2R) but also interacts with the insulin receptor (IR) and type-I IGF receptor (IGF1R) at higher concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Recombinant Insulin-like Growth Factor-II (1-67) (human) is typically produced using recombinant DNA technology. The gene encoding the IGF-II protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK 293 cells. The host cells are cultured under specific conditions to express the IGF-II protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
In industrial settings, large-scale production of recombinant IGF-II involves fermentation processes using bioreactors. The host cells are grown in controlled environments with optimized conditions for temperature, pH, and nutrient supply. After sufficient growth, the cells are lysed to release the recombinant protein, which is then purified through multiple steps to ensure its activity and purity .
Chemical Reactions Analysis
Types of Reactions
Recombinant Insulin-like Growth Factor-II (1-67) (human) primarily undergoes reactions related to its protein structure, such as disulfide bond formation and proteolytic cleavage. These reactions are crucial for maintaining the protein’s stability and biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and purification of recombinant IGF-II include reducing agents like dithiothreitol (DTT) for breaking disulfide bonds during purification and proteases for cleaving fusion tags. The protein is often purified under mild conditions to preserve its structure and function .
Major Products Formed
The major product formed from these reactions is the active recombinant IGF-II protein, which retains its biological activity and structural integrity. The protein is typically lyophilized for storage and further use .
Scientific Research Applications
Recombinant Insulin-like Growth Factor-II (1-67) (human) has a wide range of applications in scientific research:
Mechanism of Action
Recombinant Insulin-like Growth Factor-II (1-67) (human) exerts its effects by binding to specific receptors on the cell surface, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A). Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways, including the PI3K/Akt and ERK/MAP kinase pathways. These pathways promote cell growth, proliferation, and survival .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Molecular and Functional Properties of IGF Family Peptides
Property | rec IGF-II (1-67) (human) | IGF-I | Insulin | [Leu²⁷]IGF-II (Analog) |
---|---|---|---|---|
Length (AA) | 63 | 70 | 51 | 67 |
Primary Receptor | IGF2R, IR, IGF1R | IGF1R | IR | IGF2R (exclusive) |
Key Biological Role | Fetal growth, metabolism | Postnatal growth | Glucose homeostasis | IGF2R-specific signaling |
Selectivity | Moderate for IGF2R | High for IGF1R | High for IR | Exclusive for IGF2R |
Clinical Relevance | FGR therapy, cancer | Growth disorders | Diabetes | Experimental FGR models |
Receptor Binding and Signaling
rec IGF-II (1-67) vs. IGF-I :
IGF-II binds IGF2R with ~10-fold higher affinity than IGF1R, whereas IGF-I shows >100-fold selectivity for IGF1R . This divergence explains IGF-II’s unique role in fetal development and placental function, as IGF2R is critical for nutrient transport .rec IGF-II (1-67) vs. Insulin :
IGF-II binds IR at ~1% the affinity of insulin but activates mitogenic pathways (e.g., MAPK) more robustly than metabolic pathways (e.g., PI3K/Akt), unlike insulin .- In fetal growth restriction (FGR) models, it improved fetal weight distribution by enhancing IGF-II bioavailability .
Transcriptional Regulation and Gene Expression
Table 2: Overlap in Gene Regulation by Insulin, IGF-I, and IGF-II
Transcripts Regulated | Insulin vs. Control | IGF-II vs. Control | IGF-I vs. Control |
---|---|---|---|
Unique to IGF-II | 14* | 20 | 0 |
Shared with Insulin | 14 | 14 | 1 |
Shared with IGF-I | 1 | 10 | 11 |
Data from transcriptomic analyses of human cell models .
*Includes genes linked to cell cycle (e.g., CDK1), DNA repair (e.g., BRCA1), and cellular morphology.
Biological Activity
Recombinant Insulin-like Growth Factor-II (1-67) (human), often abbreviated as rec IGF-II (1-67), is a synthetic derivative of the naturally occurring Insulin-like Growth Factor-II (IGF-II). This peptide, consisting of 67 amino acids, plays a significant role in various biological processes, particularly in growth and development. Understanding its biological activity is crucial for its application in research and potential therapeutic interventions.
Overview of IGF-II
IGF-II is a member of the insulin-like growth factor family, which includes IGF-I and insulin. It is primarily involved in cell growth, differentiation, and survival. The biological effects of IGF-II are mediated through its interaction with specific receptors, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A) .
The mechanism of action for rec IGF-II involves binding to its receptors, which leads to the activation of intracellular signaling pathways:
- PI3K/Akt Pathway : Promotes cell survival and growth.
- ERK/MAP Kinase Pathway : Involved in cell proliferation and differentiation.
Upon binding to IGF-1R, IGF-II induces mitogenic effects that are critical during fetal development and tissue repair processes . Additionally, it has been noted that IGF-II can enhance osteogenic differentiation and bone formation via bone morphogenetic protein-9 (BMP-9) signaling .
Biological Functions
The biological activities of rec IGF-II can be summarized as follows:
- Cell Proliferation : Stimulates the growth of various cell types including neural stem cells and mesenchymal stem cells.
- Differentiation : Promotes differentiation in muscle and neuronal cells.
- Survival : Enhances cell survival through anti-apoptotic mechanisms.
- Metabolic Regulation : Influences metabolic functions alongside its growth-promoting activities.
Comparative Analysis with Other Growth Factors
To understand the unique properties of rec IGF-II, it is helpful to compare it with related compounds:
Feature | rec IGF-II (1-67) | IGF-I | Insulin |
---|---|---|---|
Amino Acid Length | 67 | 70 | 51 |
Primary Receptor | IGF-1R, IR-A | IGF-1R | Insulin Receptor |
Key Functions | Growth, survival | Growth, metabolic | Metabolic regulation |
Affinity for Receptors | Higher for IR-A | Higher for IGF-1R | High for Insulin R |
Case Studies and Research Findings
Recent studies have highlighted the significance of rec IGF-II in various contexts:
- Cancer Research : Elevated levels of IGF-II have been associated with several cancers, promoting tumorigenesis through enhanced cell proliferation and survival . Understanding its role could lead to novel therapeutic strategies targeting IGF signaling pathways.
- Developmental Biology : Research has shown that IGF-II is crucial during fetal development. Its deficiency can lead to impaired growth and developmental anomalies .
- Metabolic Disorders : Variations in the expression of the IGF2 gene have been linked to obesity and cardiovascular diseases. Targeting IGF-II pathways may offer new avenues for treating metabolic disorders .
Q & A
Basic Research Questions
Q. What experimental approaches are optimal for assessing the bioactivity of rec IGF-II (1-67) (human) in cellular models?
- Methodological Answer : Use ligand-binding assays (e.g., surface plasmon resonance [SPR]) to quantify IGF-II's affinity for receptors like IGF-1R or IGF-2R. Pair this with functional assays (e.g., cell proliferation or glucose uptake measurements) to correlate binding with biological activity. Ensure controls include recombinant full-length IGF-II and receptor-negative cell lines to validate specificity. Document protocols in alignment with reproducibility standards, including buffer compositions, incubation times, and equipment calibration .
Q. What are the key considerations for GDPR compliance in multinational IGF-II studies?
- Methodological Answer : Designate a Data Protection Officer (DPO) for EU-based collaborations. Pseudonymize participant identifiers and include GDPR-specific clauses in consent forms (e.g., data access requests and withdrawal rights). Conduct Data Protection Impact Assessments (DPIAs) before initiating studies involving sensitive health data .
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOKMHRJZDYBFO-OZBNKPLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.